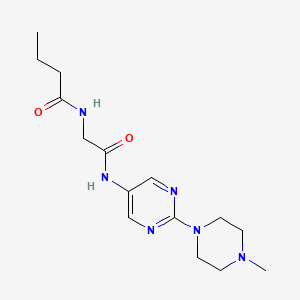

N-(2-((2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

"N-(2-((2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide" is a complex organic compound, potentially interesting for its structural features and chemical behavior. The compound's relevance spans from synthetic challenges to its properties and potential applications in various fields, such as material science and pharmacology, although specifics on drug use and dosage will be excluded.

Synthesis Analysis

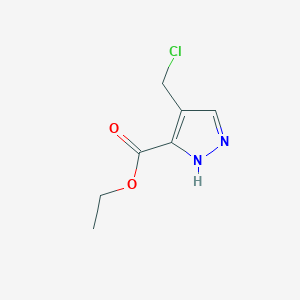

Synthesis of structurally similar compounds involves multiple steps, including cyclocondensation, N-[11C]methylation, and various forms of acylation and deprotection. These processes require precise conditions and reagents, such as pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, ethyl 2-cyanoacetate, [11C]CH3OTf, and hydrazine or arylhydrazines for specific substitutions. The overall yields for these reactions tend to be moderate to low, highlighting the complexity and challenges in synthesizing such compounds (Wang et al., 2018).

Molecular Structure Analysis

The structure of related compounds can be determined through various spectroscopic techniques, including IR, H-NMR, mass spectrometry, and elemental analysis. These methods provide insights into the molecular structure, helping to confirm the presence of specific functional groups and the compound's overall architecture. Notably, X-ray crystallography offers detailed structural information, revealing how molecules interact in the solid state through hydrogen bonding and other intermolecular forces (Kanno et al., 1991).

Chemical Reactions and Properties

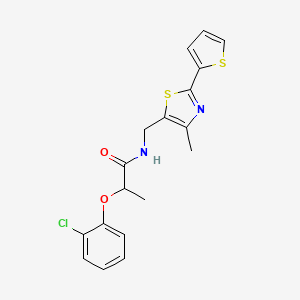

Compounds of this class participate in a variety of chemical reactions, including cyanoacetylation, cyclization, and the formation of derivatives through interaction with different reagents. These reactions are crucial for modifying the compound's structure to achieve desired properties or reactivity. The ability to undergo specific transformations is indicative of the compound's chemical versatility and potential applicability in synthetic chemistry (Salaheldin et al., 2009).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are essential for understanding how a compound behaves under different conditions. These properties can significantly influence the compound's handling, storage, and application in various contexts. Detailed physical property analysis often requires a combination of experimental measurements and theoretical calculations (Portilla et al., 2006).

Chemical Properties Analysis

Chemical properties encompass reactivity, stability, and interactions with other molecules. Understanding these properties is crucial for predicting how the compound will behave in chemical reactions and in the presence of different substances. This information is pivotal for its application in synthesis, catalysis, or as a functional material. Chemical properties are often assessed through reactive studies and compatibility tests with various chemicals (Rahmouni et al., 2016).

Scientific Research Applications

Heterocyclic Compound Synthesis

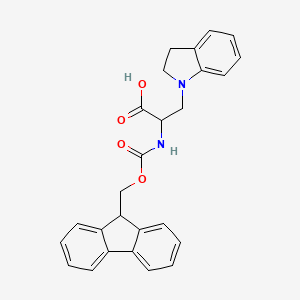

Research has been conducted on the synthesis of heterocyclic compounds using N-(2-((2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide as a precursor or key intermediate. For instance, the compound has been utilized in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are known for their anticancer and anti-5-lipoxygenase activities. These derivatives have shown potential in inhibiting certain cancer cell lines and in acting as anti-inflammatory agents (Rahmouni et al., 2016). Additionally, compounds synthesized from this compound have been evaluated for their antimicrobial properties, indicating their potential in developing new antimicrobial agents (Farag et al., 2009).

Biological Activity Evaluation

The biological evaluation of compounds derived from this compound has been a significant area of research. These compounds have been studied for their potential as antitubercular agents, with some showing promising activity against Mycobacterium tuberculosis. For example, novel hybrids of this compound with piperazine-pyrimidine-pyrazole motifs have demonstrated potent antitubercular activity, as evidenced by in vitro and in silico studies (Vavaiya et al., 2022). This suggests the compound's utility in developing new treatments for tuberculosis.

Antiviral Research

Another application of this compound is in the synthesis of analogues with potential antiviral properties. Research has identified certain pyrazolo[3,4-d]pyrimidine analogues of the compound that exhibit activity against various viruses, indicating their potential in antiviral therapy development. This includes studies on compounds showing activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for research on “N-(2-((2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)amino)-2-oxoethyl)butyramide” and similar compounds are vast. They hold substantial interest for organic, medicinal, and biological chemists due to their diverse chemical structures and potential pharmacological applications .

properties

IUPAC Name |

N-[2-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]amino]-2-oxoethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N6O2/c1-3-4-13(22)16-11-14(23)19-12-9-17-15(18-10-12)21-7-5-20(2)6-8-21/h9-10H,3-8,11H2,1-2H3,(H,16,22)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAFORGFEDLVCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC(=O)NC1=CN=C(N=C1)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497996.png)

![N-[2-Fluoro-5-[[2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]phenyl]prop-2-enamide](/img/structure/B2498003.png)

![Methyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3-methyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2498008.png)